3-fluoro-4-[[(Z)-1-methylsulfanyl-2-nitroethenyl]amino]phenol
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Overview
Description
3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol: is an organic compound with the molecular formula C9H9FN2O3S It is characterized by the presence of a fluorine atom, a nitro group, and a methylsulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol typically involves a multi-step process:
Sulfurization: The methylsulfanyl group is introduced via a sulfurization reaction, often using methylthiol as the sulfur source.
Coupling Reaction: The final step involves coupling the nitro and methylsulfanyl groups to the phenol ring through a condensation reaction, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom and methylsulfanyl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}aniline: Similar structure but with an aniline group instead of a phenol group.
4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol: Lacks the fluorine atom.
3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}benzoic acid: Contains a carboxylic acid group instead of a phenol group.
Uniqueness
The presence of the fluorine atom, nitro group, and methylsulfanyl group in 3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9FN2O3S |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
3-fluoro-4-[[(Z)-1-methylsulfanyl-2-nitroethenyl]amino]phenol |
InChI |
InChI=1S/C9H9FN2O3S/c1-16-9(5-12(14)15)11-8-3-2-6(13)4-7(8)10/h2-5,11,13H,1H3/b9-5- |
InChI Key |
BHJZOMXYVPCLJQ-UITAMQMPSA-N |
Isomeric SMILES |
CS/C(=C\[N+](=O)[O-])/NC1=C(C=C(C=C1)O)F |
Canonical SMILES |
CSC(=C[N+](=O)[O-])NC1=C(C=C(C=C1)O)F |
Origin of Product |
United States |
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